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For researchers, scientists, and drug development professionals, the stability of

oligonucleotides is a critical factor in the development of therapeutic and diagnostic

applications. Unmodified oligonucleotides are rapidly degraded by nucleases in biological

systems, limiting their efficacy. Glycol Nucleic Acid (GNA) modification has emerged as a

promising strategy to enhance nuclease resistance, offering significant advantages over

traditional modifications.

This guide provides an objective comparison of the nuclease resistance of GNA-modified

oligonucleotides against other common stabilization chemistries, supported by available

experimental data. We also provide a detailed methodology for a common nuclease resistance

assay to aid in the evaluation of modified oligonucleotides.

Enhanced Stability of GNA-Modified
Oligonucleotides
GNA is an acyclic nucleic acid analog that imparts exceptional stability to oligonucleotides. The

incorporation of GNA nucleotides, particularly at the 3'-end, has been shown to provide robust

protection against 3'-exonucleases, a major source of degradation in serum.[1][2][3][4] Studies

have demonstrated that (S)-GNA modifications are well-tolerated in small interfering RNAs

(siRNAs) and can lead to improved in vitro potency when compared to the (R)-GNA

enantiomer.[1][2][5] Furthermore, GNA-modified siRNAs have exhibited an improved safety

profile in human clinical applications.[1][2]
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The unique acyclic backbone of GNA is thought to sterically hinder the approach of nucleases,

thereby preventing cleavage of the phosphodiester bonds. This inherent resistance makes

GNA an attractive modification for antisense oligonucleotides and other nucleic acid-based

therapeutics where prolonged in vivo activity is essential.[6]

Comparative Nuclease Resistance
The following table summarizes available data on the nuclease resistance of GNA-modified

oligonucleotides compared to unmodified DNA and other common modifications like Locked

Nucleic Acid (LNA) and Phosphorothioates (PS). It is important to note that the data is compiled

from various studies and direct head-to-head comparisons under identical conditions are

limited.

Oligonucleotide
Modification

Nuclease Source
Half-life / %
Degradation

Reference

Unmodified DNA (3'-

TT)

Snake Venom

Phosphodiesterase
< 1 hour [7]

Phosphorothioate

(PS) (single 3'

linkage)

Snake Venom

Phosphodiesterase

Provides some

protection, but less

than GNA

[7]

(S)-GNA (two 3'

residues) + 3' PS

linkage

Snake Venom

Phosphodiesterase
> 7 hours [7]

Unmodified

Oligodeoxynucleotide
Human Serum 1.5 hours [2]

LNA-modified

Oligonucleotide
Human Serum

Significantly increased

compared to

unmodified

[1][2][8]

2'-O-Methyl modified

Oligonucleotide
Human Serum

Half-life of 12 hours

(gapmer)
[9]

Phosphorothioate

(PS) modified

Oligonucleotide

Human Serum
Half-life of 10 hours

(gapmer)
[9]
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Disclaimer: The data presented in this table are sourced from different studies and may not be

directly comparable due to variations in experimental conditions.

Experimental Protocol: 3'-Exonuclease Degradation
Assay
This protocol describes a typical in vitro assay to evaluate the resistance of modified

oligonucleotides to 3'-exonuclease degradation, using an enzyme such as snake venom

phosphodiesterase (SVPD).

Materials:

5'-radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotides (unmodified control and

modified versions)

Snake Venom Phosphodiesterase (SVPD)

Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.5, 100 mM NaCl, 14 mM MgCl₂)

Stop Solution (e.g., formamide loading buffer with 50 mM EDTA)

Denaturing polyacrylamide gel (e.g., 20%)

Gel electrophoresis apparatus and power supply

Phosphorimager or fluorescence scanner

Incubator or water bath at 37°C

Procedure:

Oligonucleotide Preparation: Resuspend labeled oligonucleotides in nuclease-free water to a

final concentration of 1 µM.

Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures by

combining the reaction buffer, the labeled oligonucleotide, and nuclease-free water to the

desired volume.
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Enzyme Addition: Initiate the degradation reaction by adding a pre-determined amount of

SVPD to each tube. The optimal enzyme concentration should be determined empirically to

achieve a suitable degradation rate for the unmodified control.

Incubation: Incubate the reactions at 37°C.

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from

each reaction tube and immediately add them to tubes containing the stop solution to

quench the reaction.

Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes, followed by rapid

cooling on ice. Load the samples onto a denaturing polyacrylamide gel.

Electrophoresis: Run the gel at a constant voltage until the desired separation of degradation

products is achieved.

Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence

scanner. Quantify the intensity of the full-length oligonucleotide band at each time point.

Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time

point relative to the 0-minute time point. The half-life (t₁/₂) of the oligonucleotide can be

determined by plotting the percentage of intact oligonucleotide versus time and fitting the

data to a one-phase decay model.

Experimental Workflow

Preparation

Reaction Analysis

Prepare Labeled
Oligonucleotides

Set Up Reactions

Prepare Reaction
and Stop Buffers

Add Exonuclease Incubate at 37°C Take Time Points &
Quench Reaction Denature Samples Denaturing PAGE Visualize Gel Quantify Bands Calculate Half-life

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15338915?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15338915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow of a 3'-exonuclease degradation assay.

Conclusion
GNA modification represents a significant advancement in the field of oligonucleotide

therapeutics, offering superior nuclease resistance compared to unmodified oligonucleotides

and demonstrating advantages over some traditional modifications. The enhanced stability,

coupled with a favorable safety profile, positions GNA-modified oligonucleotides as a highly

promising platform for the development of next-generation nucleic acid-based drugs and

diagnostics. Further head-to-head studies will be invaluable in precisely quantifying the stability

of GNA relative to other modifications and guiding the rational design of future oligonucleotide

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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